
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a naphthalene moiety and an imidazolium core, making it a valuable substance for research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting imidazole with an alkylating agent under controlled conditions.
Introduction of the Naphthalene Moiety: The naphthalene groups are introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chiral catalysts to obtain the desired enantiomer.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the imidazolium compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions with nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
科学的研究の応用
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a medium for biocatalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and stability.
作用機序
The mechanism of action of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by acting as a catalyst or inhibitor, depending on the specific application.
Effects: The compound’s effects are mediated through its ability to stabilize transition states, enhance reaction rates, and improve selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
1,3-Bis((S)-1-(phenyl)ethyl)-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with a phenyl group instead of a naphthalene moiety.
1,3-Bis((S)-1-(benzyl)ethyl)-1H-imidazol-3-ium tetrafluoroborate: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its:
Chiral Nature: The presence of chiral centers makes it valuable for asymmetric synthesis.
Naphthalene Moiety: The naphthalene groups provide enhanced π-π interactions and stability.
Versatility: Its ability to participate in various chemical reactions and applications across multiple fields.
特性
分子式 |
C27H25BF4N2 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
1,3-bis[(1S)-1-naphthalen-1-ylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H25N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-21H,1-2H3;/q+1;-1/t20-,21-;/m0./s1 |
InChIキー |
FOTOHBWRTXSVCI-GUTACTQSSA-N |
異性体SMILES |
[B-](F)(F)(F)F.C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@@H](C)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
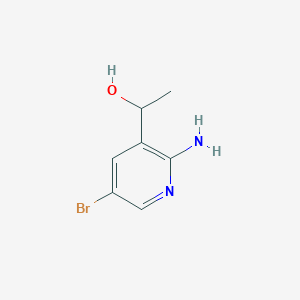
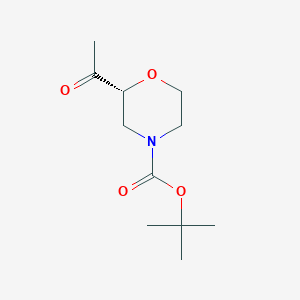
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
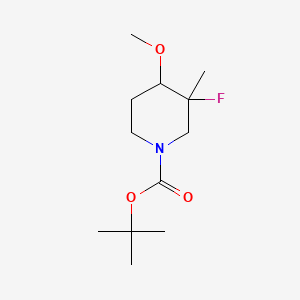
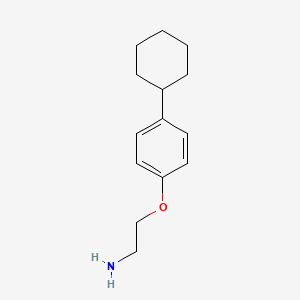
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
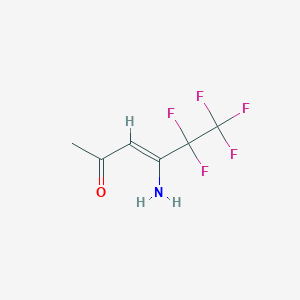
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)
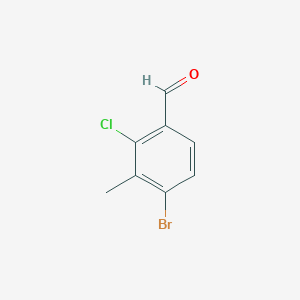
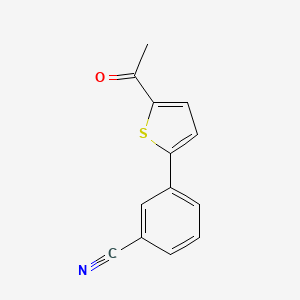
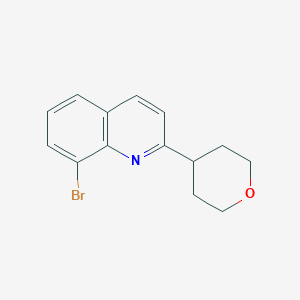
![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
